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molecular formula C10H16N4O B8443318 5',6'-Diamino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-ol

5',6'-Diamino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-ol

Cat. No. B8443318
M. Wt: 208.26 g/mol
InChI Key: GEVLUEDTMKDKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598217B2

Procedure details

To a parr flask was added 6′-Amino-5′-nitro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ol (10.0 g, 42.0 mmol) (Step 1), 10% Pd/C (2.5 g) and MeOH (100 mL). The flask was pressurized to 50 psi with H2 for 12 hr with shaking. The contents of the flask were filtered through Celite and the filtrate (dark green) was concentrated to afford 5′,6′-Diamino-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ol as a dark purple solid (8.90 g, 39.7 mmol, 95%). MS ESI m/z 209.2 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[N+:15]([O-])=O>[Pd].CO>[NH2:15][C:3]1[CH:4]=[CH:5][C:6]([N:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)=[N:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC(=N1)N1CCC(CC1)O)[N+](=O)[O-]
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The contents of the flask were filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate (dark green) was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=CC(=NC1N)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.7 mmol
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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